molecular formula C12H14N4O B1491651 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2097969-27-0

1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1491651
CAS No.: 2097969-27-0
M. Wt: 230.27 g/mol
InChI Key: UVIMMHNMODPKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a fused, polycyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It is built around a 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core, a scaffold recognized for its relevance in pharmaceutical research . The structure incorporates a pyrazine ring and an ethyl-substituted pyrazole, placing it within a class of nitrogen-containing heterocycles known as privileged scaffolds . Pyrazole derivatives are extensively documented in scientific literature for their diverse biological activities. They are frequently investigated as potential therapeutic agents due to their ability to interact with various biological targets . Notable applications of pyrazole-based compounds include serving as anti-inflammatory agents through selective COX-2 inhibition (e.g., Celecoxib) and as anticancer agents (e.g., Crizotinib) . The specific substitution pattern on this core structure makes it a valuable intermediate for the synthesis of more complex molecules and for probing biological mechanisms in early-stage research . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-ethyl-3-pyrazin-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-16-11-3-6-17-8-9(11)12(15-16)10-7-13-4-5-14-10/h4-5,7H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIMMHNMODPKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(COCC2)C(=N1)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission. Additionally, this compound may interact with proteins involved in oxidative stress responses, potentially modulating the activity of antioxidant enzymes like superoxide dismutase and catalase. These interactions highlight the compound’s potential in modulating biochemical pathways related to neuroprotection and oxidative stress.

Cellular Effects

This compound exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can modulate the activity of kinases involved in cell signaling, such as p38MAPK, which plays a role in inflammation and stress responses. Furthermore, this compound may affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism. These cellular effects underscore the compound’s potential in therapeutic applications, particularly in diseases involving dysregulated cell signaling and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to enzyme active sites, either inhibiting or activating their activity. For instance, it may inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling. Additionally, the compound’s interaction with kinases and transcription factors can lead to changes in phosphorylation states and gene expression, respectively. These molecular interactions provide insights into the compound’s potential therapeutic mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that pyrazole derivatives exhibit high thermal stability and maintain their activity over extended periods. The degradation products of this compound and their potential effects on cellular function need further investigation. Long-term studies in vitro and in vivo are essential to understand the compound’s stability and its sustained impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity. Animal studies are essential for identifying the threshold effects and establishing safe dosage ranges.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted via the liver. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its impact on cellular metabolism and energy homeostasis. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution. For example, it may be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues. Additionally, the compound’s binding to plasma proteins can affect its bioavailability and distribution within the body. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy.

Biological Activity

1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

Synthesis

The compound can be synthesized through various methods involving tetrahydropyran derivatives and pyrazole intermediates. A notable synthesis method involves reacting tetrahydropyranone with diethyl oxalate in the presence of lithium bis(trimethylsilyl)amide to yield a high-purity final product with a total yield of approximately 65% .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For example, compounds similar to this compound have shown promising results in inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM. In comparative studies, some derivatives demonstrated up to 85% inhibition of TNF-α compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. In vitro tests against various bacterial strains such as E. coli and Staphylococcus aureus indicated that certain pyrazole compounds possess significant antibacterial activity. For instance, compounds derived from similar structures have shown effective inhibition against multidrug-resistant strains at concentrations around 40 µg/mL .

Anticancer Activity

The anticancer potential of this compound is supported by studies demonstrating its effectiveness against various cancer cell lines. For instance:

  • In a study assessing its effects on HeLa and MCF-7 cell lines, the compound exhibited IC50 values of approximately 7.01 µM and 14.31 µM respectively .
  • Additionally, it was shown to inhibit topoisomerase-IIa with an efficacy of 70.82% at a concentration of 100 µM .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is often linked to their structural features. Modifications in the substituents on the pyrazole ring can significantly influence their pharmacological profiles. For example:

  • The introduction of various aryl groups has been associated with enhanced anti-inflammatory and anticancer activities.
  • The presence of electron-withdrawing groups on the aromatic ring has been correlated with increased potency against specific biological targets .

Case Studies

  • Anti-inflammatory Efficacy : A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced edema models in mice. Compounds showed comparable efficacy to indomethacin, a standard anti-inflammatory drug.
  • Anticancer Screening : In a recent study involving several cell lines (MCF-7, HGC-27), compounds based on the tetrahydropyrano-pyrazole structure were screened for cytotoxicity using the MTT assay. Significant cytotoxic effects were noted with some derivatives achieving IC50 values below 10 µM .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituents at positions 1 and 3 of the pyrano[4,3-c]pyrazole core:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-Ethyl-3-(pyrazin-2-yl)-... Pyrazine C₁₃H₁₇N₃O 235.33 Potential anticancer activity
1-Ethyl-3-(thiophen-2-yl)-... Thiophene C₁₂H₁₄N₂OS 234.32 Enhanced lipophilicity
1-Ethyl-3-(pyridin-4-yl)-... Pyridine C₁₄H₁₇N₃O 243.31 Improved solubility in polar solvents
Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate Carboxylate C₉H₁₂N₂O₃ 196.20 Intermediate for further functionalization
3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Trifluoromethyl C₉H₁₀F₃N₂O 216.19 Increased metabolic stability

Key Observations :

  • Trifluoromethyl group : Introduces electron-withdrawing effects, improving oxidative stability and resistance to enzymatic degradation .

Physicochemical Properties

  • Solubility : The pyridine-substituted analog demonstrates higher aqueous solubility compared to the pyrazine derivative, attributed to the pyridine’s basic nitrogen .
  • Thermal stability : Trifluoromethyl-substituted compounds exhibit superior thermal stability (decomposition >250°C) due to strong C–F bonds .

Preparation Methods

Step 1: Condensation Reaction

  • Reagents: Tetrahydropyranone, diethyl oxalate, lithium bis(trimethylsilyl)amide (LiHMDS)
  • Solvent: Tetrahydrofuran (THF)
  • Conditions: Under argon atmosphere, the reaction mixture is cooled to -70 to -80 °C. A solution of tetrahydropyranone and diethyl oxalate in THF is added dropwise to the LiHMDS solution.
  • Reaction Time: 30 minutes to 2 hours
  • Workup: The reaction is quenched by slow addition of water at -5 to 10 °C, pH adjusted to 2-3 with concentrated HCl, extracted with ethyl acetate, washed with saturated saline, and concentrated to yield the intermediate as a reddish-brown liquid.

Step 2: Cyclization with Hydrazine Hydrate

  • Reagents: Crude intermediate from Step 1, hydrazine hydrate
  • Solvent: Glacial acetic acid
  • Conditions: The intermediate is dissolved in glacial acetic acid at 20-30 °C, hydrazine hydrate is added dropwise, and the mixture is stirred overnight.
  • Workup: After completion, water and ethyl acetate are added, pH adjusted to 8-9 with solid sodium carbonate, layers separated, organic extracts washed with brine, concentrated, and precipitated with petroleum ether to yield crude ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate as a white solid.

Step 3: Hydrolysis to Carboxylic Acid

  • Reagents: Crude ester from Step 2, aqueous lithium hydroxide
  • Solvent: Ethanol
  • Conditions: Dissolve crude ester in ethanol at 10-20 °C, add aqueous lithium hydroxide slowly, then heat to 40-60 °C for 2-3 hours until reaction completion.
  • Workup: Concentrate the reaction mixture, acidify to pH 1-2 with dilute HCl at 10-20 °C, precipitate the acid, stir, filter, wash with water, and dry to obtain pure 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid as a white powder.

Reaction Conditions and Optimization

Step Reagents & Conditions Temperature (°C) Reaction Time pH Adjustment Yield (%) Notes
1 Tetrahydropyranone + Diethyl oxalate + LiHMDS -70 to -80 30-120 min 2-3 (HCl) Intermediate isolated Argon atmosphere, THF solvent
2 Intermediate + Hydrazine hydrate in Acetic acid 20-30 Overnight 8-9 (Na2CO3) Crude ester isolated Simple extraction and precipitation
3 Ester + LiOH in Ethanol 10-20 (add), 40-60 (react) 2-3 h 1-2 (HCl) Final product isolated Hydrolysis and acid precipitation
  • Overall Yield: Approximately 65% for the three-step sequence.
  • Purity: Final product purity reaches 99% after simple purification by petroleum ether pulping.
  • Advantages: No need for complicated chromatographic purification; mild reaction conditions; scalable; safer reagents compared to ethyl diazoacetate routes.

Comparative Analysis of Preparation Methods

Feature Ethyl Diazoacetate Route Diethyl Oxalate + LiHMDS Route (Preferred)
Raw Materials Ethyl diazoacetate (explosive) Diethyl oxalate, tetrahydropyranone (stable)
Safety High risk due to explosive nature Safer, mild conditions
Yield 50-80% (lab scale), poor scale-up ~65% total yield, good reproducibility
Reaction Conditions Harsh, risk of material degradation Mild (-70 to 60 °C), argon atmosphere
Purification Complex chromatography required Simple extraction and precipitation
Industrial Scalability Poor due to safety and reproducibility Good, suitable for process amplification

Research Findings and Industrial Relevance

  • The LiHMDS-mediated condensation with diethyl oxalate offers a significant improvement over previous methods by providing higher yields and safer reaction conditions.
  • The method avoids the use of hazardous ethyl diazoacetate, which is prone to explosive decomposition and poor scale-up reproducibility.
  • The three-step synthesis is amenable to scale-up, with straightforward purification steps that eliminate the need for labor-intensive chromatographic separations.
  • The final product is obtained in high purity suitable for pharmaceutical intermediate applications.
  • This synthetic route has been patented and validated, demonstrating its industrial applicability and efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 2
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.